5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S2/c18-12-7-11(9-19-10-12)16(23)21-17-20-14-4-3-13(8-15(14)26-17)27(24,25)22-5-1-2-6-22/h3-4,7-10H,1-2,5-6H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIVQLYATZGPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, and Biginelli reaction .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for further derivatization:
-
Amination : Reaction with primary or secondary amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C replaces bromine with amine groups .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids introduces aryl groups at the bromine site .
Table 1: Reported Substitution Reactions of Brominated Analogs
| Reaction Type | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Amination | Piperidine, DMF, 90°C, 12 hrs | 72% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65% |
Hydrolysis and Alcoholysis of the Carboxamide Group
The pyridine-3-carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid .
-
Alcoholysis : Methanol/H₂SO₄ yields methyl ester derivatives, useful for prodrug synthesis.
Key Observation : Hydrolysis rates depend on steric hindrance from the benzothiazole and sulfonyl groups, with longer reaction times required compared to simpler carboxamides.
Reactivity of the Sulfonamide Group
The pyrrolidin-1-ylsulfonyl moiety participates in two primary reactions:
-
Alkylation/Acylation : Treatment with alkyl halides or acyl chlorides in the presence of bases (e.g., NaH) modifies the sulfonamide nitrogen .
-
Cleavage : Strong reducing agents (e.g., LiAlH₄) reduce the sulfonamide to a thiol, though this is rarely employed due to competing side reactions .
Example Protocol :
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom and electron-deficient pyridine ring facilitate cross-couplings:
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl amines using Pd catalysts .
-
Sonogashira Coupling : Reacts with terminal alkynes to install alkynyl groups .
Table 2: Cross-Coupling Efficiency with Halogenated Benzothiazoles
| Coupling Type | Catalyst System | Substrate Scope | Yield Range | Source |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | 60–78% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 55–70% |
Stability Under Biological Conditions
Studies on structurally related sulfonamide-benzothiazole hybrids reveal:
Scientific Research Applications
5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, can interact with various enzymes and proteins, leading to biological effects . The benzothiazole core is known to inhibit certain bacterial enzymes, contributing to its antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ZINC27742665 (Z14)
Chemical Name : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide .
- Core Structure : Pyrimidine-4-carboxamide (vs. pyridine-3-carboxamide in the target compound).
- Benzothiazole Substituent : 6-ethoxy group (vs. 6-pyrrolidin-1-ylsulfonyl).
- The pyrimidine core may alter binding specificity compared to pyridine, as pyrimidines often interact with nucleotide-binding pockets.
- Implications : Z14’s methylsulfanyl group could increase metabolic stability but reduce solubility compared to the target compound.
Compounds 6i and 6j (Thiazolidinone Derivatives)
Chemical Features :
- 6i: Contains a nitro-substituted phenyl-thiazolidinone and a benzothiazol-2-ylamino group .
- 6j: Features a furan-substituted thiazolidinone .
- Key Differences: Both lack the pyridine-benzothiazole linkage, instead incorporating thiazolidinone rings.
- Biological Activity :
- 6i and 6j showed moderate antimicrobial activity against S. aureus and C. albicans. The target compound’s bromine and sulfonyl groups may enhance potency due to improved target penetration.
Patent Example 24
Chemical Name: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid .
- Core Structure : Pyrido-pyridazine (vs. pyridine-benzothiazole).
- Key Differences :
- The adamantane and pyridazine groups confer rigidity and bulk, likely reducing solubility compared to the target compound’s pyrrolidinylsulfonyl group.
- The carboxylic acid moiety may enhance ionic interactions but limit blood-brain barrier penetration.
Compound 35 (Piperidine-Benzodiazolone)
Chemical Name : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide .
- Core Structure : Benzodiazol-2-one linked to a piperidine-carboxamide.
- Key Differences :
- Bromine is positioned on the benzodiazolone ring (vs. pyridine in the target compound), altering electronic distribution.
- The methoxy group on pyridine may reduce metabolic oxidation compared to the target’s unsubstituted pyridine.
- Synthesis : Yield (56%) and LCMS data ([M+H]+ 460) suggest comparable synthetic accessibility to the target compound.
Structural and Functional Comparison Table
| Compound | Core Structure | Benzothiazole Substituent | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| Target Compound | Pyridine-benzothiazole | 6-Pyrrolidin-1-ylsulfonyl | 5-Bromo, carboxamide | Not reported (hypothetical) |
| Z14 (ZINC27742665) | Pyrimidine-benzothiazole | 6-Ethoxy | 2-Methylsulfanyl | Not reported |
| 6i | Thiazolidinone | None | Nitrophenyl, benzothiazole | Antimicrobial (moderate) |
| Patent Example 24 | Pyrido-pyridazine | None | Adamantane, carboxylic acid | Not reported |
| Compound 35 | Benzodiazolone-piperidine | None | 4-Bromo, methoxy | Not reported |
Implications of Structural Variations
- Solubility : The pyrrolidinylsulfonyl group in the target compound likely improves aqueous solubility compared to Z14’s ethoxy or 6i’s nitro groups.
- Target Binding : Bromine’s position on pyridine (vs. benzodiazolone in Compound 35) may enhance interactions with hydrophobic enzyme pockets.
- Metabolic Stability : The sulfonyl group could reduce cytochrome P450-mediated metabolism compared to methylsulfanyl (Z14) or methoxy (Compound 35) groups.
Biological Activity
5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be summarized as follows:
Antitumor Activity
Research indicates that derivatives of the compound exhibit significant antitumor activity. Notably, certain pyrazole derivatives have shown efficacy against cancer cell lines such as MCF-7 and MDA-MB-231. The presence of bromine and chlorine substituents in these derivatives enhances their cytotoxic effects, particularly when combined with doxorubicin, leading to a synergistic effect in the treatment of breast cancer .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Yes |
| Compound B | MDA-MB-231 | 5 | Yes |
| 5-bromo... | MDA-MB-231 | 7 | Yes |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in various assays. This suggests a potential application in treating inflammatory diseases .
Antibacterial Activity
In addition to its antitumor and anti-inflammatory activities, the compound exhibits antibacterial properties. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is critical for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of the compounds. For instance:
- The introduction of halogen atoms (like bromine) enhances cytotoxicity.
- The presence of sulfonyl groups contributes to improved solubility and bioavailability.
These findings guide the design of new derivatives with enhanced pharmacological profiles .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on Breast Cancer Cells : A combination therapy involving 5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine derivatives and doxorubicin showed improved cell death rates in MDA-MB-231 cells compared to monotherapy.
- Anti-inflammatory Assays : In vivo models demonstrated a reduction in paw edema when treated with the compound, indicating significant anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide?
- Methodology :
- Begin with Suzuki-Miyaura coupling for introducing the bromo-pyridine moiety, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives.
- Use nucleophilic substitution to attach the pyrrolidin-1-ylsulfonyl group to the benzothiazole core under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base).
- Final amidation via coupling reagents like HATU or EDC/HOBt to link the pyridine-3-carboxamide group.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structures using NMR (¹H/¹³C) and HRMS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity ≥95% using peak integration.
- Structural Confirmation :
- ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify proton environments and carbon frameworks.
- FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Cross-reference spectral data with computational predictions (e.g., ACD/Labs or Gaussian) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., Suzuki coupling or sulfonylation).
- Apply quantum chemical calculations (e.g., Gaussian 16) to predict solvent effects and catalyst performance.
- Leverage reaction path search algorithms (e.g., GRRM or AFIR) to screen for side reactions and optimize yields.
- Validate predictions with microfluidic high-throughput experimentation (HTE) to test 10–20 conditions in parallel .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement (e.g., kinase inhibition).
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) and optimize assay robustness.
- Data Integration : Combine IC₅₀ values from cell-free and cell-based assays with molecular dynamics (MD) simulations to correlate activity with conformational flexibility of the compound .
Q. How can researchers design experiments to study the compound’s metabolic stability in vivo?
- Methodology :
- In Vitro Models : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.
- Isotope Labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolites.
- In Vivo Pharmacokinetics : Administer to rodents (IV/PO) and collect plasma/tissue samples at timed intervals. Analyze using validated bioanalytical methods (e.g., UPLC-QTOF) .
Specialized Methodological Questions
Q. What advanced techniques elucidate the compound’s binding mode with a protein target?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., kinase) and solve the structure at ≤2.0 Å resolution.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) in real-time using a Biacore system.
- NMR Spectroscopy : Perform saturation transfer difference (STD-NMR) to map ligand-protein interaction surfaces .
Q. How can researchers mitigate solubility challenges during formulation for biological testing?
- Methodology :
- Co-Solvent Systems : Test DMSO/PEG 400/saline mixtures (≤10% DMSO) for in vitro assays.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion (characterize via dynamic light scattering).
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and solubility .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction yields?
- Methodology :
- Factorial Design : Screen variables (temperature, catalyst loading, solvent) using a 2⁴ factorial matrix.
- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships and identify maxima.
- Machine Learning : Train a model (e.g., random forest) on historical reaction data to predict optimal conditions for new substrates .
Q. How should contradictory results in SAR (Structure-Activity Relationship) studies be addressed?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify outliers.
- Free-Wilson vs. Hansch Analysis : Compare fragment-based vs. physicochemical parameter models to resolve discrepancies.
- Synthetic Replication : Resynthesize key analogs under controlled conditions to verify activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
